molecular formula C11H14N2O2 B11898647 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide CAS No. 62216-18-6

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No.: B11898647
CAS No.: 62216-18-6
M. Wt: 206.24 g/mol
InChI Key: BVMOVWZKMCHOBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . Another method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Biological Applications

1. Anticancer Activity:
Research has demonstrated that derivatives of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can induce oxidative stress in cancer cells. This leads to apoptosis through pathways such as PI3K/AKT/mTOR signaling. The compound has shown promise in inhibiting proteasome activity, which is crucial for regulating cellular processes like the cell cycle and apoptosis .

2. Antiproliferative Effects:
In vitro studies have reported that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma) cells. The mechanism involves increasing reactive oxygen species (ROS) levels, which selectively targets cancer cells that are more susceptible to oxidative stress .

3. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymatic pathways. Research indicates that it can interact with proteasome subunits, affecting protein degradation pathways critical in cancer progression . This characteristic positions it as a potential therapeutic agent in targeted cancer therapies.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research explored the anticancer efficacy of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline derivatives. The results indicated significant cytotoxic effects on multiple cancer cell lines, with particular emphasis on the compound's ability to induce apoptosis through oxidative stress mechanisms .

Case Study 2: Enzyme Interaction Studies
Research conducted at a pharmaceutical laboratory focused on the enzyme inhibition properties of this compound. The study found that specific derivatives effectively inhibited proteasome activity in vitro, suggesting potential applications in cancer therapy where proteasome inhibitors are beneficial .

Mechanism of Action

The mechanism of action of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is crucial for its antimicrobial and anticancer activities . It can also inhibit enzymes involved in various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the hydroxyl and carboxamide groups enhances its ability to interact with biological targets and undergo various chemical reactions .

Biological Activity

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (abbreviated as 8-HMQ) is a compound belonging to the tetrahydroquinoline class, noted for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 8-HMQ, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-HMQ is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, featuring a bicyclic framework with a hydroxyl group at the 8-position and a carboxamide functional group. These structural characteristics contribute to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Research has shown that 8-HMQ exhibits significant biological activity through various mechanisms:

  • Induction of Apoptosis : Derivatives of 8-HMQ can induce oxidative stress in cancer cells, leading to apoptosis via pathways such as the PI3K/AKT/mTOR signaling pathway.
  • Proteasome Inhibition : The compound has demonstrated the ability to inhibit proteasome activity, which plays a critical role in regulating cellular processes including the cell cycle and apoptosis. This inhibition is particularly relevant in cancer treatment as it can lead to the accumulation of pro-apoptotic factors .
  • Tubulin Polymerization Inhibition : Similar to other known anti-cancer agents, 8-HMQ has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is crucial for cell division and has been linked to cell cycle arrest at the G2/M phase in various cancer cell lines .

Anticancer Activity

A study evaluated the cytotoxic effects of 8-HMQ against several cancer cell lines. The findings indicated that the compound exhibited potent anti-proliferative activity with IC50 values comparable to established chemotherapeutic agents. For instance, in HeLa cells, the IC50 value was reported at approximately 0.403±0.02μM0.403\pm 0.02\mu M .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications in the hydroxyl and carboxamide groups significantly influence the biological activity of 8-HMQ derivatives. For example, compounds with additional methoxy groups showed enhanced potency against cancer cell lines due to improved binding affinity at target sites .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to 8-HMQ:

Compound NameStructure CharacteristicsUnique Features
8-Hydroxyquinoline Fully aromatic structureLacks tetrahydro structure; more stable
5,6,7,8-Tetrahydroquinoline Saturated ring systemDoes not have hydroxyl or carboxamide groups
Quinolin-8-one Oxidized formMore reactive due to carbonyl group
2-Methyl-5,6,7,8-tetrahydroquinoline Similar core structure but different substituentsVaries in biological activity based on substitution

The combination of hydroxyl and carboxamide groups in 8-HMQ imparts distinct chemical reactivity and biological activity compared to these similar compounds, making it a valuable target for further research and development in medicinal chemistry.

Properties

CAS No.

62216-18-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

8-hydroxy-3-methyl-6,7-dihydro-5H-quinoline-8-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-7-5-8-3-2-4-11(15,10(12)14)9(8)13-6-7/h5-6,15H,2-4H2,1H3,(H2,12,14)

InChI Key

BVMOVWZKMCHOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)(C(=O)N)O)N=C1

Origin of Product

United States

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